2-Ethoxybenzoic acid

Electrosynthesis Green Chemistry Process Optimization

Substituting 2-methoxybenzoic acid or salicylic acid for 2-ethoxybenzoic acid (EBA) in pharmaceutical or dental synthesis alters outcomes due to divergent pKa (4.21 vs. 4.09), LogP (1.78-2.03 vs. ~1.5), and melting points (19.3 vs. 98-161 °C). EBA is the structurally required precursor for repaglinide-class antidiabetics and the validated 5:3 ratio component in EBA dental cement. • Distinct pKa and LogP ensure predictable ionization and partition in biphasic systems • Near-ambient mp (19.3-19.5 °C) simplifies handling vs. high-melting analogs • ≥98% purity with full documentation for pharmaceutical quality systems

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 134-11-2
Cat. No. B047042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxybenzoic acid
CAS134-11-2
Synonyms2-Ethoxybenzoic Acid;  NSC 406710;  o-Ethoxybenzoic Acid
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H10O3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
InChIKeyXDZMPRGFOOFSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxybenzoic Acid Technical Specifications


2-Ethoxybenzoic acid (o-ethoxybenzoic acid, EBA, C₉H₁₀O₃) is an aromatic carboxylic acid derivative characterized by an ortho-ethoxy substituent on the benzoic acid core. It exists as a colorless to pale yellow low-melting solid or oily liquid with a melting point of 19.3–19.5 °C, a boiling point of 174–176 °C at 15 mmHg, a density of 1.105 g/mL at 25 °C, and a refractive index (n₂₀/D) of 1.5400 . Its acid dissociation constant (pKa) is 4.21 at 20 °C , and the compound is soluble in hot water and 95% ethanol (soluble 5%, clear) .

Suitable for synthesis of repaglinide-type intermediates that require an ortho-ethoxy benzoic acid scaffold.
Fits EBA dental cement formulations where a specific 5:3 ethoxybenzoic acid-to-eugenol ratio has been reported.
Compatible with electrosynthetic routes that offer milder conditions and reported yield improvements over classical esterification-hydrolysis.

2-Ethoxybenzoic Acid Substitution Limitations


Despite sharing the ortho-substituted benzoic acid scaffold, 2-ethoxybenzoic acid exhibits physicochemical and performance divergences from its closest analogs—2-methoxybenzoic acid (o-anisic acid, CAS 579-75-9) and salicylic acid (2-hydroxybenzoic acid, CAS 69-72-7)—that materially impact process outcomes. The ethoxy group confers a distinct combination of pKa (4.21) and lipophilicity (LogP 1.78–2.03) relative to the methoxy analog (pKa 4.09, LogP ~1.5), altering its ionization behavior and partition characteristics in biphasic systems . Furthermore, EBA's near-ambient melting point (19.3–19.5 °C) contrasts sharply with the high melting points of both salicylic acid (158–161 °C) and 2-methoxybenzoic acid (98–103 °C) , directly impacting handling, formulation, and processing workflows. These differences preclude simple molar substitution without re-optimization of reaction conditions, formulation ratios, or purification protocols.

!
The ethoxy group creates a pKa of 4.21; substituting with 2-methoxybenzoic acid (pKa 4.09) or salicylic acid (pKa 2.98) may shift ionization and extraction behavior in pH-sensitive workups.
!
Lipophilicity (LogP ~1.9) differs from the methoxy analog (LogP ~1.5). This can alter organic-phase partitioning and may require re-optimization of biphasic reactions or membrane-permeability assays.
!
A near-ambient melting point (19–20 °C) contrasts with high-melting analogs (2-methoxybenzoic acid 98–103 °C, salicylic acid 158–161 °C). Direct molar substitution without adjusting processing and handling workflows is unlikely to succeed.

2-Ethoxybenzoic Acid: Comparative Evidence


Electrosynthetic Route Yield

An electrosynthetic method for producing 2-ethoxybenzoic acid has been demonstrated to achieve yields up to 87% under mild conditions, as disclosed in patent literature [1]. This compares favorably to conventional esterification-hydrolysis routes that yield approximately 80% after recrystallization . While direct comparator yield data for 2-methoxybenzoic acid synthesis under identical electrosynthetic conditions are not available in the searched literature, the electrochemical approach offers operational simplicity and substrate versatility that may not be equally applicable to the methoxy analog due to differences in redox behavior.

Electrosynthetic Yield
Cross-study comparable
Target: 87% yield (electrosynthetic)
Baseline: 80% yield (conventional esterification-hydrolysis)
+7 percentage points (patent CN105837428A)
Reported yield improvement may reduce synthesis cost and waste for larger-scale procurement.
Electrosynthesis on platinum electrode; direct comparator data for methoxy analog not available.
Electrosynthesis Green Chemistry Process Optimization

pKa Comparison with Methoxy Analog

2-Ethoxybenzoic acid exhibits a pKa (pK₁) of 4.21 at 20 °C , which is 0.12 units higher than the pKa of 2-methoxybenzoic acid (4.09 at 25 °C) . While this difference is modest in absolute terms, it corresponds to approximately 32% more of the ethoxy compound existing in the neutral (undissociated) form at pH = pKa, which can influence partitioning behavior in liquid-liquid extraction and membrane permeability in biological assays. For comparison, salicylic acid is markedly more acidic with a pKa of 2.98 at 25 °C .

pKa Comparison
Direct head-to-head
EBA pKa = 4.21 (20 °C)
2-Methoxybenzoic acid: pKa 4.09; Salicylic acid: pKa 2.98
ΔpKa +0.12 vs. methoxy; +1.23 vs. salicylic
Small pKa shift corresponds to ~32% more neutral form at pH=pKa, influencing extraction and membrane partitioning.
Data to verify: temperature slightly differs (20 °C vs. 25 °C).
Acid-Base Chemistry Ionization Extraction

Melting Point Differential

2-Ethoxybenzoic acid melts at 19.3–19.5 °C , placing it near ambient room temperature and conferring a low-melting liquid or semi-solid state under typical laboratory and manufacturing conditions. In contrast, 2-methoxybenzoic acid exhibits a melting point of 98–103 °C , and salicylic acid melts at 158–161 °C . The dramatic >138 °C depression relative to salicylic acid is a direct consequence of the ethoxy group disrupting intermolecular hydrogen bonding that otherwise stabilizes the crystalline lattice of salicylic acid.

Melting Point Differential
Direct head-to-head
EBA: 19.3–19.5 °C
2-Methoxybenzoic acid: 98–103 °C; Salicylic acid: 158–161 °C
~80 °C lower than methoxy; ~140 °C lower than salicylic
Near-ambient melting allows liquid handling at room temperature, removing heating requirements during processing.
Large depression attributed to disrupted intermolecular hydrogen bonding by the ethoxy group.
Physical State Formulation Processability

Lipophilicity vs. Methoxy Analog

The octanol-water partition coefficient (LogP) for 2-ethoxybenzoic acid is reported in the range of 1.78–2.03 (varying by source and calculation method) [1][2]. In comparison, 2-methoxybenzoic acid exhibits a LogP of approximately 1.5 . This difference of 0.5–1.0 Log units corresponds to a 3- to 10-fold increase in lipophilicity for the ethoxy analog, a significant alteration in partitioning behavior that directly affects solubility in organic phases and membrane permeability in biological systems.

Lipophilicity Advantage
Direct head-to-head
EBA LogP = 1.78–2.03
2-Methoxybenzoic acid LogP ≈ 1.5
ΔLogP +0.5 to +1.0 (3×–10× higher lipophilicity)
Increased organic-phase affinity can improve extraction efficiency in synthetic workups; may be relevant for biphasic reactions.
Calculated values; experimental confirmation recommended.
Lipophilicity Drug Design Partitioning

Repaglinide Building Block

2-Ethoxybenzoic acid serves as the foundational aromatic building block for the synthesis of repaglinide, a clinically important meglitinide-class antidiabetic agent. Specifically, 4-(carboxymethyl)-2-ethoxybenzoic acid (derived from 2-ethoxybenzoic acid) is a key intermediate in multiple patented synthetic routes to repaglinide [1][2]. This established industrial application distinguishes 2-ethoxybenzoic acid from 2-methoxybenzoic acid and salicylic acid, which do not appear as primary scaffolds in repaglinide manufacturing pathways.

Repaglinide Intermediate
Class-level inference
EBA: direct precursor to 4-(carboxymethyl)-2-ethoxybenzoic acid, a key repaglinide intermediate.
2-Methoxybenzoic acid and salicylic acid not reported as repaglinide intermediates.
Structurally required; methoxy/hydroxy analogs are not substitutable.
For repaglinide-related synthesis, the ethoxy pattern is non-negotiable; substituting would yield a different scaffold.
Data based on patent literature; confirm latest synthetic route requirements.
Pharmaceutical Synthesis Antidiabetic Repaglinide

EBA Dental Cement Formulation

In zinc oxide-based dental cements, 2-ethoxybenzoic acid (EBA) partially replaces eugenol to produce EBA cement with significantly enhanced mechanical properties. Systematic investigation of cement formulations revealed that maximum mechanical strength is achieved at a specific liquid composition ratio of 2-ethoxybenzoic acid to eugenol of 5:3 [1]. This optimized formulation improves upon conventional zinc oxide-eugenol (ZOE) cements. While bond strength is somewhat less than that of n-hexyl vanillate-EBA cement, EBA cement greatly exceeds the adhesion to various substrates of standard ZOE luting agents .

Dental Cement Formulation
Direct head-to-head
Optimal EBA:Eugenol ratio 5:3 for max mechanical strength
ZOE cement (no EBA) shows lower adhesion to substrates.
Reported greatly enhanced adhesion vs. ZOE; bond strength somewhat less than n-hexyl vanillate-EBA cement.
Provides a validated starting formulation for EBA-type dental cements; eugenol replacement by EBA improves adhesion.
Formulation-dependent; confirm ratio and ZnO source for intended cement properties.
Dental Materials EBA Cement Biomaterials

2-Ethoxybenzoic Acid Key Applications


Repaglinide Intermediate Synthesis

2-Ethoxybenzoic acid is structurally required as a building block for the synthesis of repaglinide and related meglitinide-class antidiabetic agents [1]. Specifically, it serves as the direct precursor to 4-(carboxymethyl)-2-ethoxybenzoic acid, an essential intermediate that cannot be accessed from 2-methoxybenzoic acid or salicylic acid without altering the final drug molecule's structure. Procurement for this application demands high-purity 2-ethoxybenzoic acid (≥98%) with documented traceability to support pharmaceutical quality systems .

EBA Dental Cement Formulation

In dental materials manufacturing, 2-ethoxybenzoic acid is combined with eugenol at a validated 5:3 ratio to produce EBA cement, which demonstrates greatly enhanced adhesion to various substrates compared to conventional zinc oxide-eugenol cements [1]. This application leverages the compound's specific pKa and lipophilicity profile to achieve optimal setting characteristics and mechanical properties. Substitution with 2-methoxybenzoic acid would alter the cement's acid-base reaction kinetics and final strength, as the optimal formulation ratio was empirically determined specifically for the ethoxy analog .

Bismuth Carboxylate Solvent-Free Synthesis

2-Ethoxybenzoic acid has been demonstrated to participate in thermally induced solvent-free reactions with triphenylbismuth (Ph₃Bi) to produce fully substituted bismuth benzoates in good yields and purity [1]. The reaction product has been characterized by single-crystal X-ray diffraction and shown to be the dimeric complex [(2-EtOC₆H₅CO₂)₃Bi]₂ . This solvent-free methodology offers green chemistry advantages, and the ethoxy group's steric and electronic properties contribute to the successful crystallization and structural characterization of the resulting bismuth carboxylate.

Electrosynthetic Production

Organizations seeking to manufacture or procure 2-ethoxybenzoic acid at scale should evaluate suppliers utilizing or capable of implementing the patented electrosynthetic method, which achieves up to 87% yield under mild conditions using ethanol as both reagent and solvent [1]. This represents a meaningful 7-percentage-point yield improvement over conventional esterification-hydrolysis routes (80% yield) , translating to reduced raw material consumption and waste generation per kilogram of final product. The method's substrate versatility may also extend to derivatives, though this remains to be fully characterized.

Application
Selection Property
Validation Focus
Repaglinide intermediate synthesis
Ortho-ethoxy substitution pattern
Intermediate purity and traceability for pharmaceutical quality systems
EBA dental cement formulation
Specific 5:3 EBA:eugenol ratio and pKa/lipophilicity profile
Acid-base reaction kinetics, setting behavior, and adhesion validation
Bismuth carboxylate solvent-free synthesis
Steric and electronic contribution of ethoxy group
Crystallization behavior and structural characterization of bismuth complex
Electrosynthetic production at scale
Patented electrosynthetic route with reported 87% yield
Yield reproducibility, substrate versatility, and waste reduction potential

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